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Compound of Interest

Compound Name: CDKI-IN-1

Cat. No.: B4703264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of RO-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase

1 (CDK1). This document is intended for researchers, scientists, and professionals in the field

of drug development who are interested in the therapeutic potential of targeting the cell cycle

for diseases such as cancer.

Chemical Structure and Physicochemical Properties
RO-3306 is a synthetic, cell-permeable small molecule belonging to the quinolinyl thiazolinone

class of compounds.[1][2] It acts as an ATP-competitive inhibitor of CDK1.[1][3]
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Property Data Reference(s)

IUPAC Name

5-(6-Quinolinylmethylene)-2-

[(2-thienylmethyl)amino]-4(5H)-

thiazolone

[4]

Synonyms RO3306, RO 3306 [4]

CAS Number 872573-93-8 [5][6]

Chemical Formula C₁₈H₁₃N₃OS₂ [4][6]

Molecular Weight 351.45 g/mol [2][7][8]

SMILES String

O=C1N=C(NCC2=CC=CS2)S/

C1=C/C3=CC=C4N=CC=CC4

=C3

[4][5]

Appearance Solid powder [4]

Solubility

Soluble in DMSO (≥4.39

mg/mL); Insoluble in water and

ethanol.

[7][9]

Biochemical Properties and Cellular Activity
RO-3306 is a highly selective inhibitor of CDK1, demonstrating significantly lower activity

against other cyclin-dependent kinases and a broader panel of human kinases.[1][7] Its primary

mechanism of action is the induction of a reversible G2/M phase cell cycle arrest.[1][10]

Prolonged exposure to RO-3306 has been shown to induce apoptosis in various cancer cell

lines.[1][11][12]

Kinase Inhibitory Activity
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Target Kinase Kᵢ (nM) Reference(s)

CDK1/cyclin B1 35 [1][5][7]

CDK1/cyclin A 110 [1][5][7]

CDK2/cyclin E 340 [1][5][7]

PKCδ 318 [5][7]

SGK 497 [5][7]

ERK 1980 [5][7]

CDK4/cyclin D >2000 [7][10]

Cellular Antiproliferative Activity (IC₅₀)
Cell Line Cancer Type IC₅₀ (µM) Reference(s)

HCT-116 Colorectal Carcinoma 1.14 [5]

SW480
Colorectal

Adenocarcinoma
2.2 [5]

RKO Colon Carcinoma 2 [5]

SJSA-1 Osteosarcoma 4.55 [5]

SKOV3 Ovarian Cancer 16.92 [13]

HEY Ovarian Cancer 10.15

PA-1 Ovarian Cancer 7.24

OVCAR5 Ovarian Cancer 8.74

IGROV1 Ovarian Cancer 13.89 [14]

Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
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This protocol describes the measurement of CDK1/cyclin B1 kinase activity in the presence of

RO-3306 using an HTRF assay format.[7][9][10]

Materials:

Recombinant human CDK1/cyclin B1 complex

pRB (retinoblastoma protein) substrate

ATP

RO-3306

Kinase assay buffer (25 mM HEPES, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5

mM DTT)

Anti-phospho-pRB (Ser-780) antibody

LANCE Eu-W1024-labeled anti-rabbit IgG

Allophycocyanin-conjugated anti-His-6 antibody

96-well microplates

Plate reader capable of HTRF detection (excitation at 340 nm, emission at 615 nm and 665

nm)

Procedure:

Prepare serial dilutions of RO-3306 in the kinase assay buffer.

In a 96-well plate, add the diluted RO-3306 or vehicle control (DMSO).

Add the CDK1/cyclin B1 enzyme to each well.

Initiate the kinase reaction by adding a mixture of the pRB substrate and ATP.

Incubate the plate at 37°C for 30 minutes with constant agitation.
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Stop the reaction by adding a solution containing the anti-phospho-pRB antibody.

Incubate for 30 minutes with shaking.

Add the LANCE Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-

6 antibody mixture.

Incubate for 1 hour.

Read the plate on an HTRF-compatible plate reader.

Calculate the percent inhibition for each RO-3306 concentration and determine the IC₅₀

value.
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In Vitro Kinase Assay Workflow
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Cell Proliferation Assay (MTT)
This protocol outlines the use of an MTT assay to determine the effect of RO-3306 on the

proliferation of cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

RO-3306

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear microplates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of RO-3306 or vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength between 550 and 600 nm.

Calculate the percent viability for each concentration and determine the IC₅₀ value.
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MTT Cell Proliferation Assay Workflow
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Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with RO-3306 using

propidium iodide (PI) staining and flow cytometry.

Materials:

Cancer cell line of interest

Complete cell culture medium

RO-3306

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with RO-3306 or vehicle control for the desired time (e.g., 24 hours).

Harvest cells by trypsinization and centrifugation.

Wash the cells with cold PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

Incubate on ice for at least 30 minutes.

Wash the fixed cells with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.
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Analyze the DNA content of the cells using a flow cytometer.

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways
G2/M Cell Cycle Checkpoint Inhibition
CDK1, in complex with cyclin B, is the master regulator of the G2 to M phase transition in the

cell cycle. The activation of the CDK1/cyclin B complex is a critical step for entry into mitosis.

RO-3306, by competitively binding to the ATP-binding pocket of CDK1, prevents the

phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of

cells at the G2/M boundary.

G2/M Transition Signaling Pathway
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RO-3306 Inhibition of G2/M Transition

Interaction with the p53 Signaling Pathway
Studies have shown that the cellular response to RO-3306 can be modulated by the status of

the tumor suppressor protein p53.[11] In p53 wild-type cells, inhibition of CDK1 by RO-3306

can lead to the activation of the p53 pathway, resulting in increased expression of p21 and

enhanced apoptosis.[5][11] RO-3306 has been shown to enhance p53-mediated Bax

activation, a key step in the intrinsic apoptotic pathway.[5] In some contexts, RO-3306 can also

block the p53-mediated induction of MDM2 and p21.[5] This complex interplay suggests that

the efficacy of RO-3306 may be dependent on the genetic background of the cancer cells,

particularly their p53 status.

RO-3306 and p53 Signaling
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RO-3306 Interaction with p53 Pathway

Conclusion
RO-3306 is a valuable research tool for studying the roles of CDK1 in cell cycle regulation and

for exploring the therapeutic potential of CDK1 inhibition in cancer. Its high selectivity and well-

characterized mechanism of action make it a suitable compound for preclinical studies. This

technical guide provides a foundational understanding of RO-3306, offering detailed

information and protocols to aid researchers in their investigations into novel cancer therapies

targeting the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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